molecular formula C21H21N7O B2923376 (4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034268-25-0

(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No.: B2923376
CAS No.: 2034268-25-0
M. Wt: 387.447
InChI Key: SIQCIHYOBWQMMY-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a novel synthetic compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a triazolopyrazine head group linked to a pyrrole-phenyl moiety via a piperazine scaffold, a design feature observed in potent bioactive molecules. The triazolopyrazine core is a privileged structure in medicinal chemistry, found in compounds investigated for treating infectious diseases . Furthermore, the piperazine linker is a common and versatile building block known to contribute favorable physicochemical and pharmacokinetic properties to drug candidates . This molecular architecture suggests significant potential for this compound in various research applications. It is primarily intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules targeting various disease pathways. Researchers can utilize it to probe biological systems, particularly in early-stage discovery projects where heterocyclic compounds with this specific topology are of interest. The product is supplied as a high-purity solid to ensure consistency and reliability in your experimental results. Handle the compound with appropriate care in a controlled laboratory environment. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-16-23-24-20-19(22-8-11-28(16)20)26-12-14-27(15-13-26)21(29)17-4-6-18(7-5-17)25-9-2-3-10-25/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQCIHYOBWQMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related pharmacological effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H24N6O\text{C}_{20}\text{H}_{24}\text{N}_6\text{O}

This structure features a pyrrole ring and a triazole moiety, which are known to impart various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrrole groups. The compound shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) were used to evaluate cytotoxic effects.
  • Mechanism: The compound enhances apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9), leading to programmed cell death. This was evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.25Induces apoptosis via caspase activation
This compoundMDA-MB-2310.50Promotes autophagy and apoptosis

Other Biological Activities

In addition to its anticancer properties, derivatives of triazole and pyrrole are associated with various other biological activities:

  • Antimicrobial Activity: Some studies indicate that similar compounds exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Compounds with similar structures have shown potential in reducing inflammation markers in vivo.
  • Antidiabetic Properties: Certain derivatives have been linked to improved glucose metabolism and insulin sensitivity.

Study 1: Anticancer Efficacy

In a study published in 2024, researchers synthesized several triazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability compared to control groups. The study also reported that treatment with the compound led to increased reactive oxygen species (ROS) generation in cancer cells, indicating oxidative stress as a mechanism for its anticancer activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound. It was found that it inhibited NF-kB signaling while promoting p53 activation. This dual action suggests a multifaceted approach to inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

Compound Name/Class Core Structure Key Substituents Bioactivity Relevance
Target Compound 1,2,4-Triazolo[4,3-a]pyrazine 3-Methyl, 8-piperazinyl, 4-(1H-pyrrol-1-yl)phenyl Potential adenosine receptor antagonism
8-Amino-triazolo[4,3-a]pyrazin-3-ones 1,2,4-Triazolo[4,3-a]pyrazine 8-Amino, 6-(benzylpiperazinyl)phenyl Adenosine A1/A2A receptor antagonism
Pyrazolo[4,3-e][1,2,4]triazolo-pyrimidines Pyrazolo-triazolo-pyrimidine Varied aryl/alkyl groups at positions 2 and 6 Kinase inhibition, isomerization effects
Bis[2-amino-6-(aryl)nicotinonitrile] Pyridine-nitrile α,β-Unsaturated ketones, cyano groups Antimicrobial activity

Pharmacokinetic and Bioactivity Insights:

Antimicrobial Activity: Unlike bis-nicotinonitrile derivatives (), which show broad-spectrum antimicrobial action due to cyano groups and α,β-unsaturated ketones, the target compound’s bioactivity remains unverified but could align with kinase or receptor modulation.

Metabolic Stability :

  • Piperazine-containing compounds (e.g., target compound and derivatives) exhibit improved metabolic stability over pyrazole-thiourea analogs (), which are prone to hydrolysis.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole and triazolopyrazine moieties, followed by coupling via a piperazine-methanone linker. Key steps include:

  • Column chromatography (ethyl acetate/hexane, 1:4) for intermediate purification .
  • Recrystallization from methanol or 2-propanol to obtain high-purity solids .
  • Use of diazomethane and triethylamine in dichloromethane under controlled low temperatures (–20°C) for functional group activation .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Single-crystal X-ray diffraction to resolve dihedral angles and hydrogen-bonding networks in the crystal lattice, as demonstrated for analogous pyrazole derivatives .
  • IR and NMR spectroscopy to verify functional groups (e.g., carbonyl, triazole) and substitution patterns .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers ensure reaction efficiency during triazolopyrazine ring formation?

  • Optimize reflux conditions (e.g., xylene, 25–30 hours) with chloranil as an oxidizing agent .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products .

Q. What solvent systems are suitable for recrystallization?

  • Methanol and 2-propanol are preferred for polar intermediates, while hexane/ethyl acetate mixtures are ideal for non-polar derivatives .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Assay standardization : Control variables like cell line selection, incubation time, and solvent (e.g., DMSO concentration) .
  • Purity validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., triazolo-pyrazine hybrids) to identify substituent-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic substitution : Modify the pyrrole phenyl group or triazole methyl group to assess impacts on target binding .
  • In silico docking : Use molecular modeling to predict interactions with enzymes (e.g., kinases) or receptors linked to observed bioactivity .

Q. How to design mechanistic studies for this compound’s biological activity?

  • Enzyme inhibition assays : Measure IC50 values against candidate targets (e.g., cytochrome P450 isoforms) .
  • Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity .
  • Metabolic stability tests : Incubate with liver microsomes to evaluate nitro-group reduction or oxidative metabolism .

Q. What analytical methods address stability challenges under physiological conditions?

  • pH-dependent degradation studies : Use UV-Vis spectroscopy to monitor hydrolysis in buffers (pH 1–9) .
  • Thermogravimetric analysis (TGA) to assess thermal stability during storage .

Q. How can researchers validate environmental impact or degradation pathways?

  • High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify degradation products .
  • Ecotoxicological assays : Test acute toxicity in model organisms (e.g., Daphnia magna) .

Q. What statistical approaches are recommended for pharmacological data analysis?

  • Multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) for dose-response studies .
  • Principal component analysis (PCA) to correlate structural features with bioactivity .

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